2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with nitrogen atoms at strategic positions. This structure allows for diverse substitutions, enabling modulation of biological activity and physicochemical properties. The target compound features:
- 2,5-dimethyl groups on the pyrimidine ring.
- 3-(4-methylphenyl) substitution on the pyrazole moiety.
- N-phenyl group at the 7-amine position.
Pyrazolo[1,5-a]pyrimidines are explored for therapeutic applications, including central nervous system (CNS) disorders (e.g., CRF1 receptor antagonism) and infectious diseases (e.g., anti-mycobacterial activity) . The methyl and aryl substituents in this compound likely enhance lipophilicity and receptor binding, as seen in structurally related analogs .
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNUWXJECAIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-amino-3-(4-methylphenyl)pyrazole can be used to prepare the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival, potentially leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle progression, making it a promising candidate for further studies in cancer therapy . The specificity of its action on CDKs suggests potential applications in treating diseases characterized by dysregulated cell cycles.
Anti-inflammatory Properties
Preliminary studies have hinted at anti-inflammatory effects, possibly through the modulation of pro-inflammatory cytokines. This aspect could open avenues for treating inflammatory diseases .
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against bacterial strains and fungi. The compound's structure suggests potential antimicrobial properties that warrant further investigation .
Synthesis and Derivatives
The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions between specific precursors. Recent advancements have improved the yield and purity of these compounds, facilitating their use in biological studies.
Synthesis Methodology
The synthesis often employs:
- Reagents : 5-amino-pyrazole derivatives and arylidene malononitriles.
- Conditions : Refluxing ethanol or other solvents under controlled temperatures to optimize product formation .
Case Studies
Several studies have explored the biological activity of this compound:
- In vitro Studies on Cancer Cell Lines : Research demonstrated that the compound effectively inhibited cell growth in multiple cancer types, providing a basis for its potential as an anticancer agent .
- Mechanistic Studies on CDK Inhibition : Investigations into the interaction between the compound and CDK2 revealed insights into its mechanism of action, highlighting its role in disrupting cell cycle regulation .
- Exploration of Anti-inflammatory Effects : Initial findings suggest that the compound may modulate inflammatory pathways, indicating potential therapeutic benefits beyond oncology .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as a kinase inhibitor, competing with ATP at the active site of the enzyme . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
CRF1 Antagonism :
- MPZP shares the 2,5-dimethyl and 3-aryl substituents with the target compound but differs in the amine group (N,N-bis(2-methoxyethyl)) and 3-position (4-methoxy-2-methylphenyl). These modifications enhance solubility and receptor affinity, as methoxy groups improve membrane permeability .
- The target compound’s N-phenyl group may reduce solubility compared to MPZP but could increase metabolic stability due to reduced polarity.
Anti-Mycobacterial Activity: Compounds 32 and 33 () demonstrate that 3-(4-fluorophenyl) and 5-aryl substitutions correlate with potent activity against M. tuberculosis.
Impact of Amine Substituents :
- N-(Pyridin-2-ylmethyl) groups (e.g., Compound 32) introduce hydrogen-bonding capability, enhancing target engagement in mycobacterial enzymes. In contrast, the target compound’s N-phenyl group may prioritize π-π stacking interactions over hydrogen bonding, affecting selectivity .
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
| Compound | Molecular Weight | LogP<sup>*</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 383.47 | 5.2 | 1 | 3 |
| MPZP | 495.59 | 3.8 | 0 | 6 |
| Compound 32 | 434.44 | 4.5 | 1 | 5 |
| N-benzyl analog () | 397.50 | 5.5 | 1 | 3 |
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations:
- The target compound’s higher LogP (5.2) compared to MPZP (3.8) reflects its more lipophilic profile due to the N-phenyl and 4-methylphenyl groups. This may enhance blood-brain barrier penetration, relevant for CNS targets like CRF1 .
Biological Activity
2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its ability to inhibit various enzymes. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is , with a molecular weight of 320.4 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets can inhibit or modulate their activity, leading to various pharmacological effects.
Target Enzymes
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often target kinases and other enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that derivatives can inhibit Aurora-A kinase and CDK2, both critical in cancer cell cycle regulation.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine against various cancer cell lines. The compound exhibits significant cytotoxicity with varying IC50 values across different cell lines:
These results suggest that the compound is particularly potent against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
Enzymatic Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aurora-A kinase | Competitive inhibition | 0.16 |
| CDK2 | Competitive inhibition | 0.39 |
These findings indicate that the compound may serve as a lead structure for developing selective inhibitors in cancer therapy.
Case Studies
A notable study by Wei et al. demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed satisfactory potential against multiple cancer cell lines with GI50 values indicating effective growth inhibition across various concentrations . Another research effort highlighted the synthesis of novel derivatives that exhibited significant apoptosis induction in cancer cells, further supporting the therapeutic potential of this chemical class.
Safety and Toxicity
The safety profile of 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated in vitro with promising results regarding biocompatibility and lower toxicity levels compared to traditional chemotherapeutics . However, comprehensive toxicological studies are necessary to fully understand its safety for clinical applications.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization at position 6. Key steps include:
- Core formation : Cyclization of precursors (e.g., aminopyrazoles with β-diketones) under acidic or basic conditions.
- Substituent introduction : N-phenylation via Buchwald-Hartwig coupling or nucleophilic substitution, with dimethyl and methylphenyl groups added via alkylation or cross-coupling reactions.
- Optimization : Use polar aprotic solvents (e.g., DMF) at 80–120°C, palladium catalysts for coupling steps, and stoichiometric control to minimize byproducts. Yield improvements (>70%) are achieved by iterative adjustments of temperature, catalyst loading (0.5–2 mol%), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments. For example, the N-phenyl group shows distinct deshielded protons (δ 7.2–7.6 ppm), while methyl groups appear as singlets (δ 2.1–2.5 ppm).
- HRMS : Validate molecular formula (C22H22N4, MW 342.44 g/mol).
- IR : Identify amine N-H stretches (~3350 cm⁻¹) and aromatic C=C (1600 cm⁻¹).
- Resolving conflicts : Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Re-run spectra in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., CDK9 inhibition at IC50 < 1 µM) .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with dose ranges of 0.1–100 µM over 48–72 hours. Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated to enhance target selectivity?
- Modifications : Vary substituents at positions 2, 3, and 7. For example:
- Replace N-phenyl with electron-deficient aryl groups to improve kinase binding.
- Introduce hydrophilic groups (e.g., -OH, -COOH) at position 5 to modulate solubility.
Q. What experimental designs reconcile contradictory solubility and bioavailability data across studies?
- Solubility : Use standardized shake-flask methods (pH 1.2–7.4 buffers) with HPLC quantification. Compare results with computational predictions (e.g., ALOGPS).
- Bioavailability : Conduct parallel assays:
- In vitro : Caco-2 cell permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- In vivo : Pharmacokinetic studies in rodents (IV vs. oral dosing; target AUC0–24h > 500 ng·h/mL). Address discrepancies by controlling particle size (nanomilling) or using solubilizers (e.g., cyclodextrins) .
Q. How can the mechanism of action in kinase inhibition pathways be elucidated?
- Biochemical assays : Measure ATP-competitive inhibition via radiometric filter-binding assays.
- Cellular profiling : RNA-seq to identify downstream gene suppression (e.g., MYC, MCL1) post-treatment.
- CRISPR-Cas9 : Knock out CDK9 in cell lines to confirm target dependency. Use phospho-RNA Pol II (Ser2) Western blots as a functional readout .
Data Contradiction Analysis
Q. How should researchers address inconsistent reports on cytotoxicity thresholds?
- Standardization : Adopt CLSI guidelines for cell culture (e.g., passage number <20, serum lot consistency).
- Dose-response validation : Replicate studies using identical cell lines (e.g., ATCC-verified MCF-7) and normalize viability to ATP content (CellTiter-Glo®).
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to calculate weighted IC50 values .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 1–2 mol% | Increases C–N coupling efficiency |
| Temperature | 100–120°C | Accelerates cyclization |
| Solvent | DMF or toluene | Enhances solubility of intermediates |
| Purification | Hexane/EtOAc (3:1) | Reduces impurity co-elution |
Q. Table 2. Comparative Kinase Inhibition Profiles
| Kinase | IC50 (µM) | Selectivity vs. CDK9 |
|---|---|---|
| CDK9 | 0.45 | 1 (reference) |
| CDK2 | 12.3 | 27.3-fold less potent |
| EGFR | >50 | No activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
